Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate
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Overview
Description
Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate typically involves the reaction of 3-methoxy-5-(trifluoromethyl)phenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The scalability of the synthesis makes it feasible for large-scale production required in industrial applications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound include various substituted phenyl derivatives, boronic acids, and esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate has numerous applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate exerts its effects involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling reactions, the compound reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are well-studied and understood, making this compound a reliable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Uniqueness
Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both methoxy and trifluoromethyl groups enhances its electron-donating and electron-withdrawing properties, respectively, making it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C8H6BF6KO |
---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
potassium;trifluoro-[3-methoxy-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H6BF6O.K/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15;/h2-4H,1H3;/q-1;+1 |
InChI Key |
PCXQSVVTGQLZPJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)OC)C(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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